4-(Dichloroacetyl)piperazin-2-one
Description
4-(Dichloroacetyl)piperazin-2-one is a piperazinone derivative characterized by a dichloroacetyl group (-COCHCl₂) attached to the nitrogen at position 4 of the piperazin-2-one ring. Piperazinone scaffolds are pharmacologically significant due to their versatility in drug design, particularly in anticancer, antimicrobial, and central nervous system (CNS)-targeting agents. The dichloroacetyl moiety enhances electrophilicity and may influence binding to biological targets through halogen bonding or steric effects.
Properties
CAS No. |
59701-85-8 |
|---|---|
Molecular Formula |
C6H8Cl2N2O2 |
Molecular Weight |
211.04 g/mol |
IUPAC Name |
4-(2,2-dichloroacetyl)piperazin-2-one |
InChI |
InChI=1S/C6H8Cl2N2O2/c7-5(8)6(12)10-2-1-9-4(11)3-10/h5H,1-3H2,(H,9,11) |
InChI Key |
HMASLPVONWRVFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dichloroacetyl)piperazin-2-one typically involves the reaction of piperazine derivatives with dichloroacetyl chloride. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves a cascade double nucleophilic substitution reaction utilizing chloro allenylamide, primary amine, and aryl iodide .
Industrial Production Methods: Industrial production methods for 4-(Dichloroacetyl)piperazin-2-one often employ scalable and efficient synthetic routes. For instance, the reaction of intermediate compounds with dichloroacetyl chloride in the presence of a suitable solvent and catalyst can yield the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Dichloroacetyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichloroacetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazinone derivatives, while substitution reactions can produce various substituted piperazinones .
Scientific Research Applications
4-(Dichloroacetyl)piperazin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Dichloroacetyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichloroacetyl-Substituted Analogs
(a) 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane
- Structure: Features a spirocyclic system (1-oxa-4-azaspiro[4.5]decane) instead of a piperazinone ring.
- However, reduced solubility may limit bioavailability .
(b) 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one
- Structure : Chloroacetyl group (-COCH₂Cl) replaces dichloroacetyl, with a pyrimidinylphenyl substituent.
- The chloroacetyl group’s lower electronegativity compared to dichloroacetyl may reduce halogen bonding efficacy .
Piperazinone Derivatives with Aromatic Substitutions
(a) 4-(2,4-Dichlorobenzoyl)-3-methyl-1-(3-methylphenyl)piperazin-2-one
- Structure: Dichlorobenzoyl group (-COC₆H₃Cl₂) replaces dichloroacetyl, with additional methyl groups on the piperazinone and phenyl rings.
- Methyl substitutions introduce steric hindrance, which could either hinder or optimize target binding depending on the receptor pocket .
(b) 4-(4-Chlorophenyl)piperazin-1-yl Derivatives
- Examples: 3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methylazepan-2-one (azepanone-fused system) .
- Implications: The chlorophenyl group enhances affinity for serotonin/dopamine receptors, common in antipsychotic agents. The azepanone ring extends the scaffold’s conformational flexibility, possibly affecting pharmacokinetics .
Heterocyclic and Functionalized Analogs
(a) 4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one
- Structure : Pyrazole ring attached via an acetyl linker.
- Implications : The pyrazole moiety offers hydrogen bonding and metal coordination sites, relevant for kinase or protease inhibition. The dimethyl groups may reduce metabolic oxidation .
(b) Compounds with Imidazole or Triazole Substituents
Structural and Electronic Comparison Table
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